![molecular formula C12H14O4 B13349291 Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate is an organic compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a methyl group and an acetate group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of toluene-4-sulfonic acid as a catalyst in a solvent like chloroform or dichloromethane. The reaction mixture is refluxed in the dark under an inert atmosphere for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
相似化合物的比较
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate can be compared with other similar compounds, such as:
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: This compound has a similar structure but with a carboxylic acid group instead of an acetate group.
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid: Another similar compound with a propanoic acid group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 2-(2,2-dimethyl-1,3-benzodioxol-4-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-9-6-4-5-8(11(9)16-12)7-10(13)14-3/h4-6H,7H2,1-3H3 |
InChI 键 |
AZWCRJGUZLZXEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC=CC(=C2O1)CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







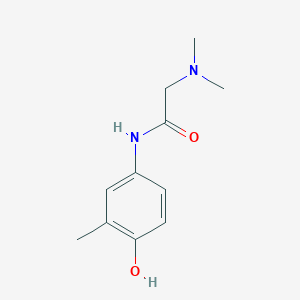
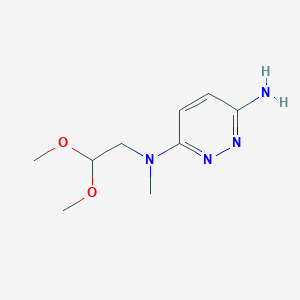
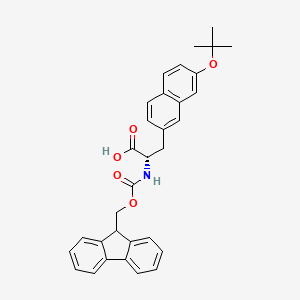
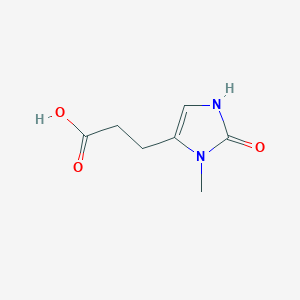
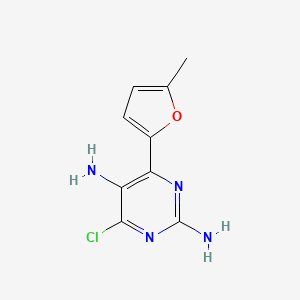
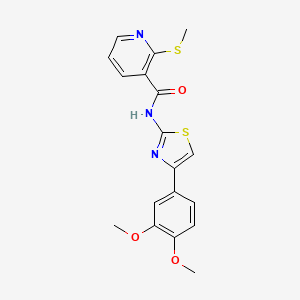
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)


